((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine
Brand Name: Vulcanchem
CAS No.: 1008472-78-3
VCID: VC7163104
InChI: InChI=1S/C15H14ClNO5S/c1-10(15(18)19)17-23(20,21)12-8-6-11(7-9-12)22-14-5-3-2-4-13(14)16/h2-10,17H,1H3,(H,18,19)
SMILES: CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl
Molecular Formula: C15H14ClNO5S
Molecular Weight: 355.79

((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine

CAS No.: 1008472-78-3

Cat. No.: VC7163104

Molecular Formula: C15H14ClNO5S

Molecular Weight: 355.79

* For research use only. Not for human or veterinary use.

((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine - 1008472-78-3

Specification

CAS No. 1008472-78-3
Molecular Formula C15H14ClNO5S
Molecular Weight 355.79
IUPAC Name 2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]propanoic acid
Standard InChI InChI=1S/C15H14ClNO5S/c1-10(15(18)19)17-23(20,21)12-8-6-11(7-9-12)22-14-5-3-2-4-13(14)16/h2-10,17H,1H3,(H,18,19)
Standard InChI Key IETNEQSPEDIHAV-UHFFFAOYSA-N
SMILES CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Identifiers

((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine, with the systematic IUPAC name 2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]propanoic acid, is defined by the molecular formula C₁₅H₁₄ClNO₅S and a molecular weight of 355.79 g/mol . Key identifiers include:

PropertyValue
CAS Registry Number1008472-78-3
SMILESCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl
InChIKeyIETNEQSPEDIHAV-UHFFFAOYSA-N
PubChem Compound ID3301090
MDL NumberMFCD03619094

The compound’s structure comprises a propanoic acid backbone (alanine) linked via a sulfonamide group to a 4-(2-chlorophenoxy)phenyl moiety. The sulfonyl bridge (-SO₂-) connects the alanine’s amino group to the aromatic ring, while the 2-chlorophenoxy group introduces steric and electronic effects that influence reactivity.

Synthesis and Manufacturing

Reaction Pathway

The synthesis of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine typically involves a sulfonylation reaction between L-alanine and a 4-(2-chlorophenoxy)benzenesulfonyl chloride derivative. The general steps include:

  • Preparation of Sulfonyl Chloride:

    • Chlorosulfonation of 4-(2-chlorophenoxy)phenyl derivatives introduces the sulfonyl chloride group.

  • Nucleophilic Substitution:

    • Alanine’s amino group reacts with the sulfonyl chloride, forming the sulfonamide bond under basic conditions (e.g., potassium hydroxide) .

This method mirrors protocols used for related compounds, such as ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine, where glycine substitutes alanine .

Optimization and Yield

Reaction parameters such as temperature, solvent polarity, and base strength critically influence yield. For example, maintaining a pH of 8–9 during sulfonylation prevents hydrolysis of the sulfonyl chloride. Industrial-scale production remains unreported, suggesting that current synthesis is limited to laboratory settings.

Physicochemical Properties

Solubility and Stability

Property((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine
Molecular FormulaC₁₅H₁₄ClNO₅SC₁₄H₁₂ClNO₅S
Molecular Weight355.79 g/mol341.77 g/mol
Storage RecommendationsNot specified-20°C, protected from light

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) are absent in available literature, the compound’s structure predicts key features:

  • Infrared Spectroscopy: Stretching vibrations for S=O (~1350 cm⁻¹), C-Cl (~750 cm⁻¹), and carboxylic acid O-H (~2500–3000 cm⁻¹).

  • NMR Spectroscopy: Distinct signals for the alanine methyl group (~1.4 ppm), sulfonamide protons (~7.5 ppm), and aromatic protons (~6.8–7.4 ppm).

Biological and Toxicological Profile

In Vitro Studies

  • Cytotoxicity: Some derivatives inhibit cancer cell proliferation at IC₅₀ values <10 μM.

  • Metabolic Stability: Resistance to hepatic degradation due to sulfonamide groups .

Future Research Directions

Elucidating Biological Mechanisms

Priority areas include:

  • Target Identification: Screening against kinase or receptor libraries.

  • Structure-Activity Relationships (SAR): Modifying the chlorophenoxy or sulfonamide groups to enhance potency.

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